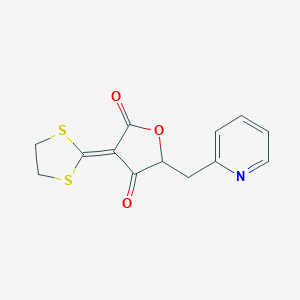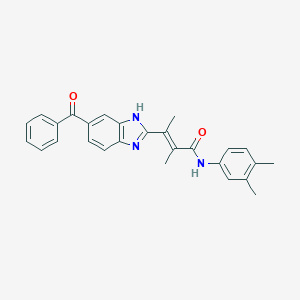
3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione, also known as N,N'-dicyclohexyl-2,6-pyridinedicarboxamide (DCP), is a small molecule that has gained significant attention in scientific research due to its various biological properties. DCP is a promising compound in the field of medicinal chemistry, mainly because of its potential as a therapeutic agent for treating various diseases.
作用机制
The mechanism of action of DCP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DCP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Inhibition of HDACs leads to changes in gene expression, which can result in cell cycle arrest and apoptosis. DCP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Inhibition of PKC can lead to inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
DCP has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. DCP has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. DCP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DCP has been shown to have anti-oxidant effects by scavenging free radicals. DCP has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques.
实验室实验的优点和局限性
The advantages of using DCP in lab experiments include its ease of synthesis, low toxicity, and multiple biological activities. DCP has been shown to have significant anti-cancer activity, making it a promising therapeutic agent for treating various cancers. The limitations of using DCP in lab experiments include its low solubility in water, which can make it difficult to use in certain assays. DCP can also be unstable under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for research on DCP. One area of research is to investigate the potential of DCP as a therapeutic agent for treating various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is to investigate the mechanism of action of DCP, which is not fully understood. Further studies are needed to determine the specific enzymes and signaling pathways targeted by DCP. Additionally, future research can focus on developing new analogs of DCP with improved pharmacological properties.
合成方法
DCP can be synthesized by reacting 2,6-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,3-propanedithiol in the presence of triethylamine. The resulting product is then reacted with 2-pyridinemethanol to obtain DCP. The synthesis of DCP is a straightforward process and can be performed on a large scale.
科学研究应用
DCP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, DCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, DCP has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes research, DCP has been shown to improve glucose uptake and insulin sensitivity.
属性
分子式 |
C13H11NO3S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
3-(1,3-dithiolan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C13H11NO3S2/c15-11-9(7-8-3-1-2-4-14-8)17-12(16)10(11)13-18-5-6-19-13/h1-4,9H,5-7H2 |
InChI 键 |
GJCAQSUJIKGSLL-UHFFFAOYSA-N |
SMILES |
C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1 |
规范 SMILES |
C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)

![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)


![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

